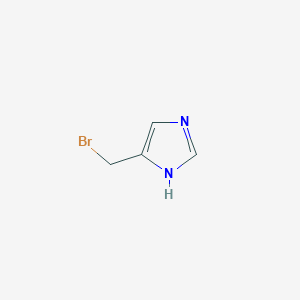
3-Bromo-4-ethylpyridine
Vue d'ensemble
Description
3-Bromo-4-ethylpyridine is a brominated pyridine derivative, which is a class of compounds that have been extensively studied due to their utility in various chemical syntheses and potential applications in pharmaceuticals. The presence of the bromine atom and the ethyl group on the pyridine ring makes it a versatile intermediate for further chemical transformations .
Synthesis Analysis
The synthesis of bromopyridine derivatives, including those similar to 3-bromo-4-ethylpyridine, can be achieved through several methods. One approach involves the lithiation of 3,5-dibromopyridine followed by a reaction with electrophiles to introduce various alkyl groups, potentially including an ethyl group at the 4-position . Another method for synthesizing bromopyridine derivatives is through the direct bromination of pyridine compounds, which could be adapted to synthesize 3-bromo-4-ethylpyridine . Additionally, the chemodivergent synthesis of related compounds from α-bromoketones and 2-aminopyridines under different conditions has been reported, which could provide insights into the synthesis of 3-bromo-4-ethylpyridine .
Molecular Structure Analysis
The molecular structure and vibrational spectra of bromopyridine derivatives have been studied using density functional methods. These studies provide detailed information on the molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies . The molecular structure of 3-bromo-4-ethylpyridine would likely be similar to these compounds, with the bromine and ethyl substituents influencing its electronic and steric properties.
Chemical Reactions Analysis
Bromopyridine derivatives are known to participate in various chemical reactions, including cross-coupling reactions, which are facilitated by the presence of the bromine atom. For instance, 4-bromopyridines have been used in fluoride-promoted, Pd-catalyzed cross-coupling reactions to form biaryl compounds . The reactivity of bromine atoms in brominated pyridines has also been explored, with transformations leading to products such as 3-acetylamino-5-ethoxypyridine . These studies suggest that 3-bromo-4-ethylpyridine could undergo similar reactions, serving as a precursor for more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives are influenced by the substituents on the pyridine ring. The introduction of an ethyl group and a bromine atom would affect the compound's boiling point, solubility, and reactivity. The bromine atom, in particular, makes the compound amenable to nucleophilic substitution reactions, which can be exploited in synthetic chemistry to produce a wide range of products. The exact properties of 3-bromo-4-ethylpyridine would need to be determined experimentally, but they can be inferred from related compounds .
Applications De Recherche Scientifique
Reactivity in Brominated Pyridines
3-Bromo-4-ethylpyridine plays a role in the synthesis of various compounds. For example, it is used in the conversion of 3,5-dibromopyridine into 3-bromo-5-ethoxypyridine, which is then reacted with ammonia and acetylated to form 3-acetylamino-5-ethoxypyridine (Hertog, Falter, & Linde, 1948).
Coordination Chemistry
In coordination chemistry, 3-Bromo-4-ethylpyridine is involved in forming heteroligand complexes with metals. For instance, its reaction with copper compounds leads to specific noncovalent interactions and the formation of supramolecular polymers (Adonin, Novikov, & Fedin, 2020).
Amination Reactions
This compound is also significant in amination reactions. Under copper catalysis, it can be transformed into aminopyridine, a process characterized by low catalyst loading and mild reaction conditions (Lang, Zewge, Houpis, & VolanteRalph, 2001).
Polymer Chemistry
In polymer chemistry, the related compound 4-ethylpyridine has been used in the preparation of polyelectrolytes, exhibiting behavior like the salt of a weak base (Fuoss & Strauss, 1948).
Magnetic Studies in Coordination Compounds
3-Bromo-4-ethylpyridine is also used in the synthesis of coordination compounds with magnetic properties. For example, its reaction with Co(II) thiocyanate leads to compounds showing slow magnetic relaxations and metamagnetic transitions (Wöhlert et al., 2013).
Research in Bromination Reactions
Further, it is involved in studies exploring the bromination of hydroxypyridines, helping to understand the tautomeric structures and reaction mechanisms (Kolder & Hertog, 2010).
Safety and Hazards
Mécanisme D'action
Target of Action
Bromopyridines are often used in organic synthesis, particularly in cross-coupling reactions such as the suzuki-miyaura coupling .
Mode of Action
The mode of action of 3-Bromo-4-ethylpyridine is likely related to its role as a reagent in organic synthesis. In the Suzuki-Miyaura coupling, for example, the bromine atom on the pyridine ring can be replaced by other groups in the presence of a palladium catalyst . This allows the formation of new carbon-carbon bonds, which is a key step in the synthesis of many complex organic molecules.
Biochemical Pathways
The products of reactions involving 3-bromo-4-ethylpyridine could potentially interact with various biochemical pathways, depending on their structure and properties .
Pharmacokinetics
For instance, it is predicted to have high gastrointestinal absorption and to be able to permeate the blood-brain barrier .
Result of Action
As a chemical reagent, the primary result of the action of 3-Bromo-4-ethylpyridine is the formation of new organic compounds via chemical reactions. The specific outcomes would depend on the reaction conditions and the other reactants involved .
Action Environment
The action of 3-Bromo-4-ethylpyridine is strongly influenced by environmental factors such as temperature, solvent, and the presence of catalysts. For example, in the Suzuki-Miyaura coupling, the reaction typically takes place in an organic solvent at elevated temperatures in the presence of a palladium catalyst . Safety data indicates that 3-Bromo-4-ethylpyridine should be stored under an inert atmosphere at 2-8°C .
Propriétés
IUPAC Name |
3-bromo-4-ethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-2-6-3-4-9-5-7(6)8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZMHNBXROHGCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10523432 | |
| Record name | 3-Bromo-4-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10523432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-ethylpyridine | |
CAS RN |
38749-76-7 | |
| Record name | 3-Bromo-4-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10523432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4-ethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1282309.png)










